molecular formula C11H21NO B8667142 1-Pentylazepan-2-one CAS No. 59746-36-0

1-Pentylazepan-2-one

Cat. No. B8667142
M. Wt: 183.29 g/mol
InChI Key: TZLCDTCBNUGLPG-UHFFFAOYSA-N
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Patent
US04444762

Procedure details

Following example 8 and using water condenser from the start of the reaction, 10 g of 50% sodium hydride-mineral oil dispersion (5 g NaH, 0.21 M), 20 g (0.177 M) of azacycloheptan-2-one and 30.2 g (0.2 M) of 1-bromopentane on 18 hr. reflux gave 23.3 g (87%) of colorless product; b.p. 110°-115°/0.3 mm.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30.2 g
Type
reactant
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10].Br[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>>[CH2:12]([N:3]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:10])[CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
N1C(CCCCC1)=O
Name
Quantity
30.2 g
Type
reactant
Smiles
BrCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)N1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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